ethyl 1-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidine-3-carbonyl)piperidine-3-carboxylate
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Overview
Description
The compound contains several functional groups including an ethyl group, a 1,2,4-triazole ring, a pyrimidine ring, an azetidine ring, and a piperidine ring. These groups are common in many pharmaceutical compounds due to their ability to form hydrogen bonds and their metabolic stability .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings. The 1,2,4-triazole and pyrimidine rings are aromatic and planar, while the azetidine and piperidine rings are saturated and have a puckered conformation .
Scientific Research Applications
Synthesis and Potential Antihypertensive Agents
A series of 1,2,4-triazolol[1,5-alpha]pyrimidines, bearing at position 2, morpholine, piperidine, or piperazine moieties, has been prepared. These compounds, including ethyl 4-methyl-2-(4-acylpiperazin-1-yl)-1,2,4-triazolo[1, 5-alpha]pyrimidin-7(4H)-one-6-carboxylates, which have a related structure with prazosin, were tested for their antihypertensive activity. Compounds exhibited promising activity, highlighting the potential application of such derivatives in developing antihypertensive agents (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).
Anticancer and Anti-inflammatory Applications
Novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds, synthesized via condensation of carboxamide with aromatic aldehydes, have been screened for cytotoxicity against HCT-116 and MCF-7 cancer cell lines and for 5-lipoxygenase inhibition activity, demonstrating their potential as therapeutic agents in cancer and inflammation treatments (Rahmouni et al., 2016).
Green Chemistry and Synthesis Methodologies
Research has introduced new additives for the practical and eco-friendly preparation of ethyl 5-amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate derivatives, emphasizing the principles of green chemistry. This methodology avoids the use of hazardous materials and reduces the generation of hazardous waste, presenting an efficient alternative to traditional synthesis approaches (Khaligh et al., 2020).
Antibacterial and Antioxidant Activities
Ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives have been synthesized and evaluated for their antibacterial and antioxidant activities, as well as their antitubercular activity against Mycobacterium tuberculosis H37RV. This highlights the compound's potential application in the development of new antimicrobial and antioxidant agents (Bhoi et al., 2016).
Tuberculostatic Activity
Structural analogs of a promising antituberculous agent, including ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, have been synthesized and evaluated for their tuberculostatic activity. This research emphasizes the importance of developing new compounds for the treatment of tuberculosis, showcasing the potential of ethyl 1-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidine-3-carbonyl)piperidine-3-carboxylate derivatives in this field (Titova et al., 2019).
Mechanism of Action
Target of action
Compounds containing a 1,2,4-triazole ring are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical pathways
Indole derivatives, which are structurally similar to 1,2,4-triazoles, have been found to bind with high affinity to multiple receptors, suggesting that they may affect a variety of biochemical pathways .
Pharmacokinetics
Compounds containing a 1,2,4-triazole ring are known to form hydrogen bonds with different targets, which can improve their pharmacokinetics .
Result of action
1,2,4-triazole derivatives have been reported to possess various biological activities, suggesting that they may have a range of effects at the molecular and cellular level .
Action environment
The stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other molecules .
Future Directions
Properties
IUPAC Name |
ethyl 1-[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carbonyl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7O3/c1-2-28-18(27)13-4-3-5-23(7-13)17(26)14-8-24(9-14)15-6-16(21-11-20-15)25-12-19-10-22-25/h6,10-14H,2-5,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAHTNWBCPRTKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2CN(C2)C3=NC=NC(=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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